![molecular formula C22H33NO3 B1239857 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol CAS No. 118867-16-6](/img/structure/B1239857.png)
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol
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Overview
Description
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol, also known as HUPA, is a synthetic compound that has been widely used in scientific research. HUPA is a potent inhibitor of the enzyme diacylglycerol lipase (DAGL), which is involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of DAGL by HUPA leads to a decrease in 2-AG levels, which has been shown to have various physiological and biochemical effects.
Mechanism of Action
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol acts as a competitive inhibitor of DAGL, which means that it binds to the same site on the enzyme as the substrate (diacylglycerol) and prevents its conversion to 2-AG. The inhibition of DAGL by 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol leads to a decrease in 2-AG levels, which in turn affects the activity of the endocannabinoid system.
Biochemical and Physiological Effects
The inhibition of DAGL by 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol has been shown to have various biochemical and physiological effects. For example, 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol has been shown to reduce anxiety-like behavior in mice, which is thought to be mediated by the endocannabinoid system. 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol has also been shown to have anti-inflammatory effects in various models of inflammation, which is thought to be due to the decrease in 2-AG levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol in lab experiments is its specificity for DAGL. 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol has been shown to be a potent and selective inhibitor of DAGL, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the use of 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol in scientific research. One potential application is in the development of novel therapeutics for various diseases that are mediated by the endocannabinoid system. 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol could be used as a starting point for the development of more potent and selective DAGL inhibitors that could be used to treat conditions such as chronic pain, anxiety disorders, and inflammation.
Another potential application is in the study of the role of the endocannabinoid system in various physiological processes. 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol could be used to selectively manipulate the levels of 2-AG in different tissues and organs, which could help to elucidate the role of the endocannabinoid system in processes such as metabolism, immunity, and neuroprotection.
In conclusion, 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol is a potent inhibitor of the enzyme DAGL that has been widely used in scientific research to study the endocannabinoid system. 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol has various biochemical and physiological effects and has several potential applications in the development of novel therapeutics and the study of physiological processes.
Synthesis Methods
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol can be synthesized using a multi-step synthetic route. The first step involves the preparation of 3-(6-bromo-2-pyridinyl)-1-propene, which is then reacted with 3-hydroxy-1,5-undecadiene in the presence of a palladium catalyst to obtain 3-(6-(3-hydroxy-1,5-undecadienyl)-2-pyridinyl)-1-propene. The final step involves the addition of a butanol group to the molecule using an epoxidation reaction.
Scientific Research Applications
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that is involved in various physiological processes such as pain sensation, appetite, and mood regulation. The endocannabinoid 2-AG is one of the main signaling molecules in this system, and its synthesis is regulated by the enzyme DAGL.
properties
IUPAC Name |
(1E,5E)-1-[6-[3-(4-hydroxybutyl)oxiran-2-yl]pyridin-2-yl]undeca-1,5-dien-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-3-4-5-6-7-12-19(25)16-15-18-11-10-13-20(23-18)22-21(26-22)14-8-9-17-24/h6-7,10-11,13,15-16,19,21-22,24-25H,2-5,8-9,12,14,17H2,1H3/b7-6+,16-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPCZYKYJVAAG-OOSDOLGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC1=NC(=CC=C1)C2C(O2)CCCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC(/C=C/C1=NC(=CC=C1)C2C(O2)CCCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118867-16-6 |
Source
|
Record name | 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118867166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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